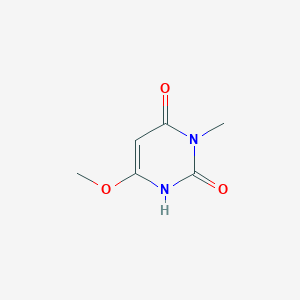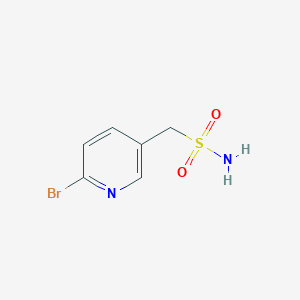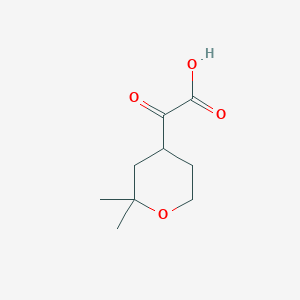
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid (DMOA) is a carboxylic acid that has been studied for its various biochemical and physiological effects. It is a derivative of oxamic acid, which is found in many organisms, including humans. DMOA has been used in scientific research for its potential uses in drug development and other medical applications.
科学研究应用
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been studied for its potential uses in drug development, as it has been found to have anti-inflammatory, anti-fungal, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
作用机制
The mechanism of action of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid is not yet fully understood. However, it is believed to act on a number of different pathways in the body, including the inhibition of the enzyme ACE2, which is involved in the regulation of blood pressure. Additionally, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Finally, this compound has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. Additionally, this compound has been found to reduce blood pressure, reduce cholesterol levels, reduce blood glucose levels, and improve insulin sensitivity.
实验室实验的优点和局限性
The use of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is non-toxic and has a low cost. However, it has a short half-life, which limits its use in long-term experiments. Additionally, it has a low solubility in water and is not stable in acidic conditions, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for research on 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid. One potential direction is to further explore its potential use in drug development. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research could be conducted to explore its potential use in the treatment of cancer.
合成方法
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid can be synthesized through a variety of methods, including the reaction of oxamic acid with an alkyl halide, the reaction of oxamic acid with an alkyl sulfonate, and the reaction of oxamic acid with an alkyl sulfonamide. The most common method of synthesis is the reaction of oxamic acid with an alkyl halide, which produces a compound that is then hydrolyzed to form this compound. The reaction is as follows:
Oxamic acid + Alkyl halide → Alkyl oxamate → Hydrolysis → this compound
属性
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-6(3-4-13-9)7(10)8(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFFJZBCCYLKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
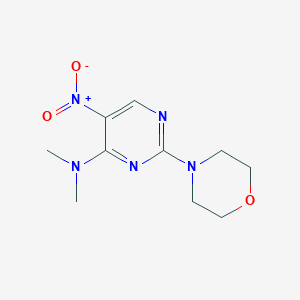
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
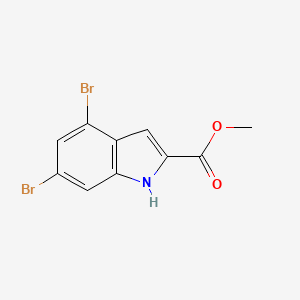
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
